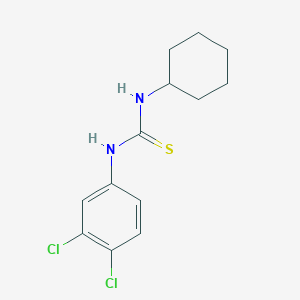
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea
Overview
Description
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea (CDPTU) is a synthetic compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential use in various scientific research applications. CDPTU has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and biochemistry.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C, an enzyme that plays a key role in a variety of cellular processes. N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea may also modulate the activity of intracellular calcium channels, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death. N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has several advantages as a pharmacological tool for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, and it exhibits a range of biological activities that make it a valuable tool for studying cellular signaling pathways and disease processes. However, N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea also has some limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea. One potential area of study is its use as an anti-cancer agent. N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its efficacy in animal models and in human clinical trials. Another potential area of study is its use as an anti-inflammatory agent. N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has been found to reduce the production of pro-inflammatory cytokines, and further research is needed to determine its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea may also have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, as it has been shown to modulate the activity of intracellular calcium channels, which are involved in the regulation of neuronal signaling pathways.
Scientific Research Applications
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has been extensively used in scientific research for its potential use as a pharmacological tool. It has been found to exhibit a range of biological activities, including inhibition of protein kinase C, modulation of intracellular calcium levels, and inhibition of the Na+/K+ ATPase pump. N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
1-cyclohexyl-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2S/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQUZJUDOXNLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)

![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)


![N'-[(4,5-dibromo-2-thienyl)methylene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5760121.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)
![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)
![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)
